Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the condensation of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature . The reaction mixture is stirred for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway by binding to key residues in the active site .
Comparison with Similar Compounds
Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate can be compared with other pyridine-pyrimidine derivatives:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits similar anti-fibrotic activities.
Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Shows comparable biological activities but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.
Properties
CAS No. |
954227-00-0 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-4-3-5-13-6-9/h3-8H,2H2,1H3 |
InChI Key |
FUXMKEITKCWGQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.